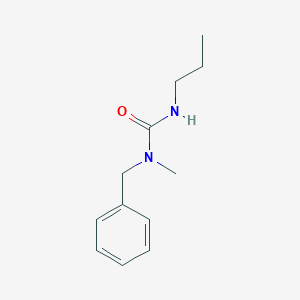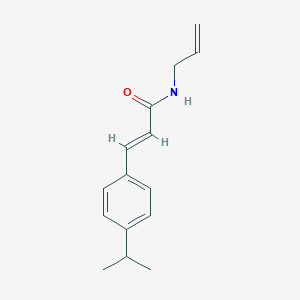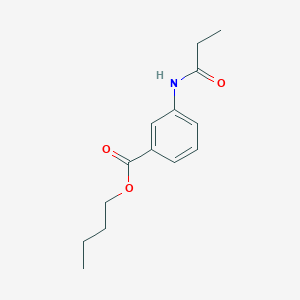
N-(3,4-dimethylphenyl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-propoxybenzamide, also known as DPN, is a chemical compound that has been studied for its potential applications in scientific research. DPN is a selective estrogen receptor modulator (SERM) that has been shown to have a high affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This property makes DPN a valuable tool for studying the role of ERβ in various biological processes.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-2-propoxybenzamide binds selectively to ERβ and activates downstream signaling pathways that regulate gene expression. The activation of ERβ by N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have different effects depending on the tissue and cell type. In some cases, ERβ activation by N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to promote cell proliferation, while in other cases, it has been shown to inhibit cell proliferation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type. In breast cancer cells, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to promote osteoblast differentiation and inhibit osteoclast differentiation. In the brain, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-2-propoxybenzamide has several advantages for use in lab experiments. It is a highly selective ERβ agonist, which allows for the study of the specific effects of ERβ activation. It is also relatively stable and easy to handle. However, N-(3,4-dimethylphenyl)-2-propoxybenzamide has some limitations, including its relatively low potency compared to other SERMs and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-propoxybenzamide and ERβ. One area of research is the role of ERβ in aging and age-related diseases, such as osteoporosis and Alzheimer's disease. Another area of research is the development of more potent and selective ERβ agonists for use in clinical applications. Additionally, the use of N-(3,4-dimethylphenyl)-2-propoxybenzamide and other ERβ agonists in combination with other therapies, such as chemotherapy, is an area of potential future research.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-2-propoxybenzamide involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-propoxyaniline to form the desired product, N-(3,4-dimethylphenyl)-2-propoxybenzamide. The synthesis of N-(3,4-dimethylphenyl)-2-propoxybenzamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-propoxybenzamide has been used extensively in scientific research to study the role of ERβ in various biological processes. ERβ has been shown to play a role in the regulation of cell proliferation, apoptosis, and differentiation in a variety of tissues, including the brain, bone, and reproductive organs. N-(3,4-dimethylphenyl)-2-propoxybenzamide has been used to study the effects of ERβ activation on these processes in vitro and in vivo.
Propiedades
Nombre del producto |
N-(3,4-dimethylphenyl)-2-propoxybenzamide |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-11-21-17-8-6-5-7-16(17)18(20)19-15-10-9-13(2)14(3)12-15/h5-10,12H,4,11H2,1-3H3,(H,19,20) |
Clave InChI |
SLUJFLRUKIUWTP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)






![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)


![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)